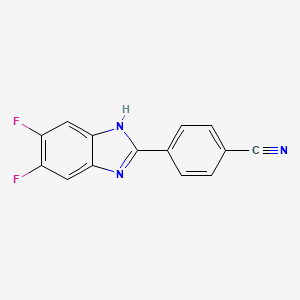

4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(5,6-difluoro-1H-benzimidazol-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F2N3/c15-10-5-12-13(6-11(10)16)19-14(18-12)9-3-1-8(7-17)2-4-9/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZZJKXTPLJSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC3=CC(=C(C=C3N2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile typically involves the reaction of 5,6-difluoro-1H-benzimidazole with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atoms in the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include benzimidazole derivatives with modified functional groups, such as amines, thiols, or ethers .

Scientific Research Applications

Medicinal Chemistry

4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile has shown promise as a pharmaceutical intermediate. Its structure allows for the modification of pharmacological properties, making it a candidate for developing drugs targeting various diseases.

Case Studies :

- TRPC6 Inhibition : Research indicates that compounds similar to this compound can inhibit Transient Receptor Potential Channel 6 (TRPC6), which is implicated in several conditions such as nephrotic syndrome and heart failure. This inhibition could lead to new therapeutic strategies for these diseases .

| Disease Targeted | Mechanism of Action |

|---|---|

| Nephrotic Syndrome | TRPC6 inhibition |

| Heart Failure | TRPC6 modulation |

| Stroke | Potential neuroprotective effects |

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or protein function, making it a potential candidate for developing new antibiotics.

Research Findings :

- A study demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial activity against various bacterial strains .

Cancer Research

In cancer research, compounds like this compound are being evaluated for their ability to inhibit specific enzymes involved in tumor growth and proliferation.

Mechanisms Explored :

- Inhibition of signaling pathways associated with cancer cell proliferation.

| Cancer Type | Potential Mechanism |

|---|---|

| Breast Cancer | Enzyme inhibition |

| Prostate Cancer | Signaling pathway modulation |

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material sciences. It can be used as a building block in the synthesis of advanced materials and dyes.

Dye Production

The compound's properties make it suitable for use in the development of dyes and pigments with enhanced stability and colorfastness.

Organic Electronics

Research is ongoing into its use in organic electronic devices due to its potential as a semiconductor material.

Mechanism of Action

The mechanism of action of 4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The benzimidazole ring can interact with the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile with structurally related benzimidazole derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Structural and Electronic Comparisons

- Fluorine vs. Non-Fluorinated Analogs: The 5,6-difluoro substitution in the target compound likely increases electronegativity and metabolic stability compared to non-fluorinated derivatives like 4-(1H-Benzimidazol-2-yl)benzonitrile . Fluorine’s small atomic radius minimizes steric hindrance, preserving binding site compatibility.

- Benzonitrile vs. Oxadiazole/Nitro Groups : The benzonitrile group in the target compound may offer superior π-stacking interactions compared to the nitro and oxadiazole groups in 7.XXIX , which are more polar and conformationally rigid .

Crystallographic and Physicochemical Properties

- Hydrogen Bonding and Crystal Packing: Non-fluorinated analogs like 4-(1H-Benzimidazol-2-yl)benzonitrile form hydrogen-bonded networks via N–H···N interactions .

- Melting Points and Stability : Fluorinated compounds generally exhibit higher melting points due to increased molecular rigidity. For example, 7.XXIX has a melting point of 212–214°C , whereas the target compound’s melting point is expected to be higher due to fluorine’s strong intermolecular interactions.

Biological Activity

4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile is a chemical compound with the molecular formula C14H7F2N3. It is a derivative of benzimidazole, which is known for its diverse biological activities. The introduction of fluorine atoms in the structure enhances its stability and biological efficacy, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H7F2N3

- Molecular Weight : 255.22 g/mol

- Structure : The compound consists of a benzonitrile moiety substituted with a difluorobenzimidazole group.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity. This can affect various biochemical pathways crucial for cellular function.

- Receptor Binding : The difluorinated benzimidazole ring enhances binding affinity to certain receptors, potentially modulating signaling pathways involved in cancer progression and other diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro assays have demonstrated that the compound has cytotoxic effects on various cancer cell lines, including human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8). IC50 values suggest potent activity in sub-micromolar concentrations .

Apoptosis Induction

Flow cytometry analyses indicate that the compound induces apoptosis in cancer cells in a dose-dependent manner. This suggests that it may trigger programmed cell death through intrinsic pathways related to mitochondrial dysfunction .

Case Studies

-

Study on Antitumor Activity :

A study published in 2020 focused on benzimidazole derivatives and reported that compounds similar to this compound exhibited significant antitumor activity against various cancer cell lines. The study emphasized the need for further exploration of these derivatives for potential clinical applications . -

Mechanistic Insights :

Research exploring the mechanism of action highlighted that benzimidazole derivatives could inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune escape. This inhibition could enhance immune response against tumors .

Q & A

Q. What are the optimal synthetic routes for 4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine analogs with aldehydes or ketones under acidic or oxidative conditions. For fluorinated analogs like this compound, a two-step approach is recommended:

Cyclization : React 4-cyanophenyl-substituted precursors with 5,6-difluoro-1H-benzimidazole intermediates using sodium metabisulfite as a catalyst in dry DMF at 120°C under nitrogen for 18 hours .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol to achieve >95% purity.

-

Key Optimization Parameters :

-

Catalyst : Sodium metabisulfite enhances cyclization efficiency by stabilizing reactive intermediates.

-

Solvent : DMF ensures solubility of aromatic intermediates.

-

Temperature : Prolonged heating (18–24 hours) at 120°C maximizes yield .

Table 1: Representative Synthetic Conditions for Analogous Compounds

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR :

- Sample Preparation : Dissolve 10–20 mg in DMSO-d₆.

- Key Signals :

- Benzimidazole protons: δ 8.9–9.2 ppm (aromatic H), split due to fluorine coupling (J = 8–12 Hz) .

- Fluorine-induced deshielding: Adjacent carbons (C-5,6) show 13C shifts at δ 160–165 ppm (dd, J = 6–8 Hz) .

- Mass Spectrometry (UPLC-MS) :

- Use electrospray ionization (ESI-) with a C18 column (ACN/water + 0.1% formic acid). Expected [M-H]⁻: m/z ~340–370 .

- Elemental Analysis : Confirm C/F/N ratios (e.g., C: 60–65%, F: 10–12%, N: 12–15%) .

Advanced Research Questions

Q. How do the electronic effects of 5,6-difluoro substituents influence the reactivity and spectroscopic properties of the benzimidazole core?

- Methodological Answer :

- Electronic Effects :

- Fluorine’s electron-withdrawing nature reduces electron density on the benzimidazole ring, increasing electrophilicity at C-2. This enhances susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling) .

- NMR Impact : Fluorine coupling splits aromatic proton signals (e.g., 1H NMR: δ 8.18 ppm, ddd, J = 9–11 Hz) .

- Computational Validation :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Q. What methodologies are suitable for evaluating the biological activity of this compound in cellular models?

- Methodological Answer :

- Cell Culture : Use adherent cell lines (e.g., HUVECs or BJ fibroblasts) in DMEM/RPMI with 10% FBS, 2 mM L-glutamine, and antibiotics .

- Cytotoxicity Assay :

Treat cells with 1–100 μM compound for 48 hours.

Quantify viability via MTT assay (λ = 570 nm).

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

- Methodological Answer :

- 2D NMR : Use HSQC/HMBC to assign ambiguous signals (e.g., distinguishing benzimidazole C-2 from nitrile carbons) .

- Comparative Analysis : Cross-reference with published analogs (e.g., 4-(1-(4-fluorophenethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile, δ 7.85 ppm for nitrile-adjacent protons) .

Q. What computational strategies predict the binding affinity of this compound to target proteins?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.